molecular formula C15H17N3O3 B2915321 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide CAS No. 1203083-24-2

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide

Cat. No. B2915321
CAS RN: 1203083-24-2
M. Wt: 287.319
InChI Key: FCSJQGDTVHLICO-UHFFFAOYSA-N
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Description

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Dual Inhibitory Activity

Compounds structurally related to 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide have been explored for their potent dual inhibitory activity against key enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, studies have identified molecules exhibiting significant inhibitory potency against both human TS and DHFR, highlighting their potential in cancer therapy due to the critical roles these enzymes play in DNA synthesis and repair processes (Gangjee et al., 2008), (Gangjee et al., 2009).

Antimicrobial Activity

Certain derivatives have been synthesized as antimicrobial agents, showing promising antibacterial and antifungal activities. These compounds target microbial DNA synthesis pathways, offering a potential avenue for the development of new antimicrobial drugs (Hossan et al., 2012).

Structural Analysis

Crystallographic studies on analogues of this compound have provided insights into their molecular conformations, interactions, and potential binding mechanisms to target enzymes. These structural analyses are crucial for understanding the molecular basis of their inhibitory activities and for the rational design of more potent inhibitors (Subasri et al., 2016), (Subasri et al., 2017).

Analgesic and Anti-inflammatory Agents

Research has also explored the synthesis of novel compounds with analgesic and anti-inflammatory properties. This indicates the versatility of the chemical scaffold in addressing different therapeutic targets, potentially leading to the development of new pain management and anti-inflammatory medications (Dathu Reddy et al., 2014).

properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(2-phenoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-12-9-15(20)18(11-17-12)10-14(19)16-7-8-21-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSJQGDTVHLICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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